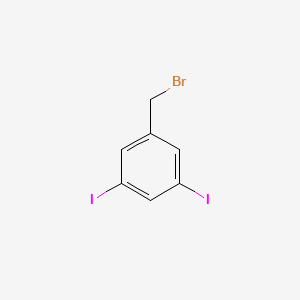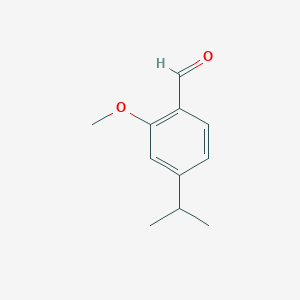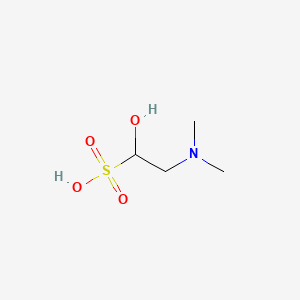![molecular formula C8H7BrN2O2S B15361573 Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is a chemical compound characterized by its bromine atom and thiazole ring structure. This compound is part of the pyrrolo[3,2-d]thiazole family, which is known for its diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate typically involves the bromination of pyrrolo[3,2-d]thiazole derivatives. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyrrolothiazole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and bases are used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized bromine derivatives, reduced pyrrolothiazole compounds, and substituted derivatives with different functional groups.
科学的研究の応用
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, and the thiazole ring contributes to its biological activity. The exact mechanism may vary depending on the specific application and the derivatives involved.
類似化合物との比較
Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate is compared with other similar compounds, such as:
Ethyl 2-chloro-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-fluoro-4H-pyrrolo[3,2-d]thiazole-5-carboxylate: Similar structure but with a fluorine atom instead of bromine.
These compounds differ in their reactivity and biological activity due to the different halogen atoms present.
特性
分子式 |
C8H7BrN2O2S |
|---|---|
分子量 |
275.12 g/mol |
IUPAC名 |
ethyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-4-6(10-5)14-8(9)11-4/h3,10H,2H2,1H3 |
InChIキー |
SXUURRBIGFGXFB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1)SC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
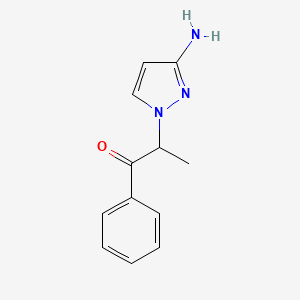
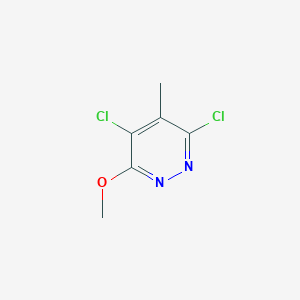
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)


![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
